molecular formula C9H15N3 B13007306 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine

2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine

Cat. No.: B13007306
M. Wt: 165.24 g/mol
InChI Key: JVRFZQMHGCSKPJ-UHFFFAOYSA-N
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Description

2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine is a chemical compound with the molecular formula C10H15N3. It is a derivative of pyrimidine and is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a pyrimidine ring attached to a propan-2-amine group, with a methyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine typically involves the reaction of 2-methylpropan-2-amine with pyrimidine-5-carbaldehyde. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent, such as toluene. The mixture is refluxed for several hours, and the solvent is then removed under reduced pressure. The resulting product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine is unique due to its specific combination of a pyrimidine ring and a propan-2-amine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine

InChI

InChI=1S/C9H15N3/c1-9(2,3)12-6-8-4-10-7-11-5-8/h4-5,7,12H,6H2,1-3H3

InChI Key

JVRFZQMHGCSKPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CN=CN=C1

Origin of Product

United States

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